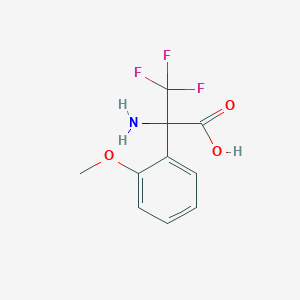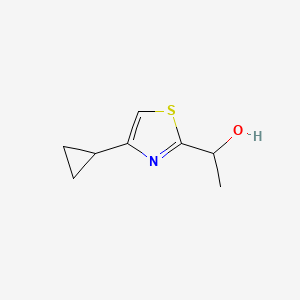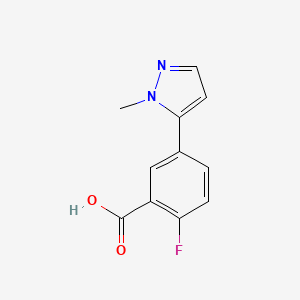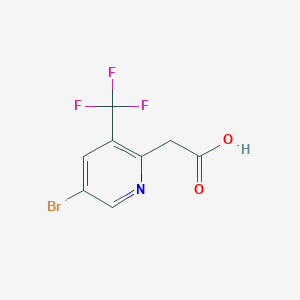
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid
説明
“2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an important raw material and intermediate used in organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of TFMP derivatives has been extensively studied. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of a similar compound, 5-Bromo-3-(trifluoromethyl)-2-pyridinol, is C6H3BrF3NO, with an average mass of 241.993 Da and a monoisotopic mass of 240.934998 Da .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Bromo-3-(trifluoromethyl)-2-pyridinol, include a density of 1.9±0.1 g/cm3, boiling point of 271.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Synthesis and Structural Analysis
The compound has been involved in various synthesis and structural analysis studies, demonstrating its utility in the field of organic chemistry and materials science. For instance, the preparation of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions showcases its application in synthesizing structurally diverse compounds with potential applications in materials science and pharmacology. These novel derivatives have been explored for their quantum mechanical properties and biological activities, indicating the compound's role in facilitating the development of new materials and drugs (Ahmad et al., 2017).
Molecular Properties and Functionalization
The compound's molecular properties have been extensively studied using various spectroscopic techniques and theoretical calculations, such as density functional theory (DFT). These studies provide insights into the electronic structure, reactivity, and non-linear optical (NLO) properties of the compound, which are crucial for designing materials with specific electronic and photonic applications. The exploration of its antimicrobial activities further demonstrates the potential for developing new antimicrobial agents (Vural & Kara, 2017).
Crystallography and Hydrogen Bonding Studies
Crystallographic studies on derivatives of the compound reveal detailed information about its structural characteristics, including hydrogen bonding patterns and molecular conformations. These findings are significant for understanding the solid-state properties of materials derived from this compound, which can influence their stability, solubility, and interaction with other molecules (Mphahlele, 2018).
Exploration in Organic Synthesis
Research on the compound also includes its role in organic synthesis, where it serves as a precursor or intermediate in the synthesis of complex organic molecules. This has implications for the development of new synthetic methodologies that can be applied to the synthesis of a wide range of organic compounds, potentially leading to new drugs, materials, and chemical probes (Cottet et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPCOKVPFYSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




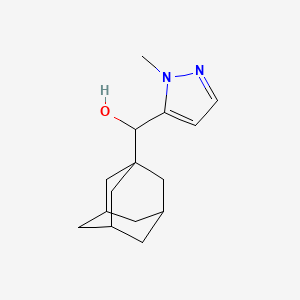
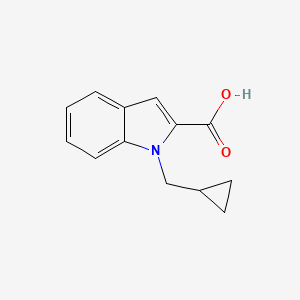
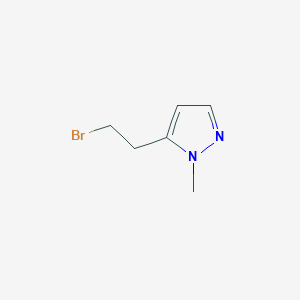
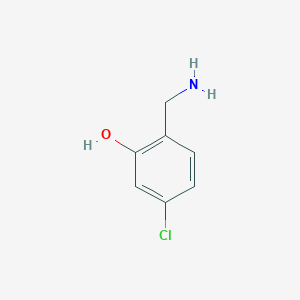
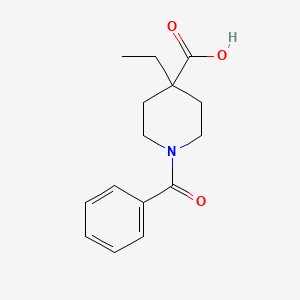
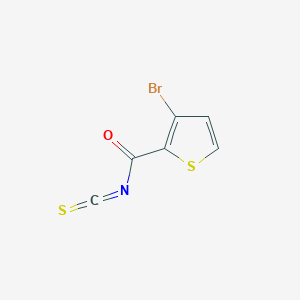
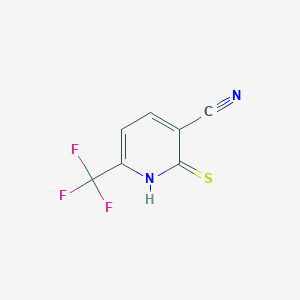
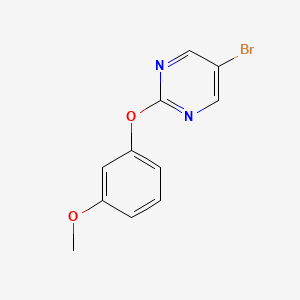
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
